BenchChemオンラインストアへようこそ!

1-benzyl-2-methyl-4-nitro-1H-imidazole

Regioselective synthesis N-alkylation nitroimidazole isomerism

1-Benzyl-2-methyl-4-nitro-1H-imidazole (CAS 13230-06-3) is a 1,2-disubstituted 4-nitroimidazole derivative with molecular formula C₁₁H₁₁N₃O₂ and molecular weight 217.22 g/mol. It belongs to the 4-nitroimidazole subclass—a pharmacologically privileged scaffold distinct from the more clinically prevalent 5-nitroimidazoles (e.g., metronidazole) in terms of reduction potential, nitroreductase substrate specificity, and aerobic vs.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 13230-06-3
Cat. No. B3347326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-methyl-4-nitro-1H-imidazole
CAS13230-06-3
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-9-12-11(14(15)16)8-13(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
InChIKeyWAFSMRYZKYAZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methyl-4-nitro-1H-imidazole (CAS 13230-06-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Distinctions


1-Benzyl-2-methyl-4-nitro-1H-imidazole (CAS 13230-06-3) is a 1,2-disubstituted 4-nitroimidazole derivative with molecular formula C₁₁H₁₁N₃O₂ and molecular weight 217.22 g/mol . It belongs to the 4-nitroimidazole subclass—a pharmacologically privileged scaffold distinct from the more clinically prevalent 5-nitroimidazoles (e.g., metronidazole) in terms of reduction potential, nitroreductase substrate specificity, and aerobic vs. anaerobic activity profiles [1]. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, serving as a versatile precursor for C5-functionalized derivatives (via bromination), click-chemistry triazole hybrids, and protic imidazolium ionic liquids [2][3]. Its structural features—a benzyl group at N1 and a methyl group at C2—confer a unique regiochemical identity and lipophilicity profile that differentiate it from both the parent 2-methyl-4-nitro-1H-imidazole scaffold and the regioisomeric 5-nitro counterpart.

Why 4-Nitroimidazole Procurement Cannot Be Generic: Regiochemical, Electronic, and Biological Non-Interchangeability of 1-Benzyl-2-methyl-4-nitro-1H-imidazole


Generic substitution among nitroimidazole isomers is precluded by three interdependent factors. First, the position of the nitro group (4- vs. 5-) fundamentally alters both the one-electron reduction potential and the substrate specificity for parasitic and bacterial nitroreductases—5-nitroimidazoles are bioactivated predominantly by NTR1, whereas 4-nitroimidazole analogs are reduced by both NTR1 and NTR2, expanding their activation range [1]. Second, the N1-benzyl substituent on 1-benzyl-2-methyl-4-nitro-1H-imidazole increases lipophilicity (calculated logP) relative to the parent 2-methyl-4-nitro-1H-imidazole scaffold, altering membrane permeability and pharmacokinetic behavior in a manner that cannot be replicated by N1-alkyl or N1-unsubstituted analogs . Third, the C2-methyl group is a critical pharmacophoric element for biological activity in antiparasitic 4-nitroimidazoles; its absence (as in 1-benzyl-4-nitro-1H-imidazole, MW 203.2) yields a distinct compound with different steric and electronic properties . These features collectively mean that substituting a generic 'nitroimidazole' or even a closely related 4-nitroimidazole analog introduces uncontrolled variables in reduction-dependent bioactivation, target engagement, and downstream synthetic diversification pathways.

Quantitative Differentiation Evidence for 1-Benzyl-2-methyl-4-nitro-1H-imidazole: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Regiochemical Exclusivity: 4-Nitro Isomer Obtained with 85–99% Regioselectivity vs. Temperature-Dependent 5-Nitro Contamination

The N1-benzylation of 2-methyl-4(5)-nitro-1H-imidazole can produce two regioisomers: the 4-nitro isomer (1-benzyl-2-methyl-4-nitro-1H-imidazole, CAS 13230-06-3) and the undesired 5-nitro isomer. Under acidic conditions with benzyl chloride, the 5-nitro isomer predominates at 75°C, while the 4-nitro isomer is preferentially formed at 140°C [1]. Using an optimized room-temperature method with K₂CO₃ in DMF, the 4-nitro isomer (3a) is obtained as a highly regioselective product in 85–99% yield, confirmed by ¹H and ¹³C NMR [2]. In contrast, methods lacking temperature control or using alternative base/solvent systems risk co-production of the 5-nitro regioisomer, which possesses a distinct reduction potential and nitroreductase activation profile .

Regioselective synthesis N-alkylation nitroimidazole isomerism process chemistry

Class-Level Aerobic Activity Differentiation: 4-Nitroimidazoles Active Against Aerobic Mtb Whereas 5-Nitroimidazoles Are Not

A systematic SAR study by Kim et al. (2009) demonstrated that 4-nitroimidazoles (exemplified by PA-824/pretomanid) are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles (including metronidazole) are active only against anaerobic Mtb [1]. The nitro group at the 4-position was confirmed as essential for aerobic activity; the corresponding des-nitro analogs were completely inactive [1]. While this evidence is class-level (the specific compound 1-benzyl-2-methyl-4-nitro-1H-imidazole was not directly tested in this antitubercular panel), it establishes the fundamental biological differentiation between the 4-nitroimidazole scaffold class to which CAS 13230-06-3 belongs and the clinically dominant 5-nitroimidazole class.

Antitubercular Mycobacterium tuberculosis aerobic activity nitroimidazole SAR drug discovery

Derivative Antiparasitic Potency: N-Benzyl-Acetamide Derivative Shows 2× Superiority Over Benznidazole Against Trichomonas vaginalis and Giardia intestinalis

In a direct comparative study by Hernández-Núñez et al. (2009), Compound 1 [N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide]—a derivative synthesized directly from the 1-benzyl-2-methyl-4-nitro-1H-imidazole scaffold—was tested in vitro against three unicellular parasites alongside benznidazole (Bzn) and metronidazole [1]. Compound 1 was 2 times more active than Bzn against Trichomonas vaginalis and Giardia intestinalis, and equipotent to Bzn against Entamoeba histolytica. All 15 tested compounds (acetamides 1–8 and sulfonamides 9–15) were non-cytotoxic against the MDCK cell line [1]. The study explicitly positions these 4-nitroimidazole derivatives as benznidazole bioisosteres with antiparasitic bioactivity in the micromolar range [1].

Antiparasitic trichomonicidal giardicidal benznidazole bioisostere 4-nitroimidazole

Dual Nitroreductase Bioactivation: 4-Nitroimidazoles Are Reduced by Both NTR1 and NTR2, Unlike 5-Nitroimidazoles Activated Only by NTR1

A 2022 study by Alian et al. investigating the antileishmanial activity of nitroimidazole-benzofuranone hybrids demonstrated that 5-nitroimidazole compounds were bioactivated predominantly by nitroreductase 1 (NTR1), whereas 4-nitroimidazole analogues were bioactivated by both NTR1 and NTR2 [1]. A representative 4-nitroimidazole compound (7c) showed considerable anti-axenic amastigote activity with an IC₅₀ of 2.70 ± 0.42 μM against Leishmania donovani [1]. The dual NTR1/NTR2 bioactivation pathway implies that 4-nitroimidazoles may retain activity against parasite strains harboring NTR1 mutations that confer resistance to 5-nitroimidazoles.

Nitroreductase NTR1 NTR2 bioactivation Leishmania mechanism of action

Scaffold-Derived Anticancer Activity: Piperazinyl-Triazole Hybrids of 1-Benzyl-2-methyl-4-nitro-1H-imidazole Achieve IC₅₀ of 2.00 μM Against MCF-7 Breast Cancer Cells

Saber et al. (2023) designed and synthesized a series of 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazoles via Cu(I)-catalyzed click chemistry starting from 1-benzyl-2-methyl-4-nitro-1H-imidazole [1]. Among these, compound 9g showed potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 2.00 ± 0.03 μM, while compound 9k exhibited an IC₅₀ of 5.00 ± 0.01 μM against the same cell line [1]. Both compounds were also evaluated against HepG2 and PC3 cell lines and a normal fibroblast line; ADMET predictions indicated acceptable pharmacokinetic properties [1]. Molecular docking revealed that the triazole ring of 9g forms a hydrogen bond with Asp58 (distance 3.2 Å) at the human estrogen receptor alpha (hERα) binding site [1].

Anticancer click chemistry triazole hybrid MCF-7 molecular docking

Direct Pharmacological Activity of the Parent Compound: Anti-Inflammatory and Antidiabetic Effects of 1-Benzyl-2-methyl-4-nitro-1H-imidazole (3a) Comparable to Diclofenac Sodium and Acarbose Standards

Satheesh et al. (2025) screened nine N1-(4-substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles (3a–i) for anti-inflammatory and antidiabetic activities at concentrations of 20, 40, 80, 200, and 400 µg/mL [1]. Compound 3a—which is 1-benzyl-2-methyl-4-nitro-1H-imidazole (CAS 13230-06-3) itself—was among the compounds evaluated head-to-head against the standard drugs diclofenac sodium (anti-inflammatory) and acarbose (antidiabetic). The 4-nitro-1H-imidazoles (3a–i) showed good to remarkable anti-inflammatory and good to excellent antidiabetic activities compared to their corresponding standards [1]. Notably, compound 3f (4-nitrobenzyl derivative) showed the most pronounced NMR chemical shift deviation, suggesting electronic tuning through the benzyl para-substituent [1], while 3a serves as the unsubstituted benzyl reference point for this SAR series.

Anti-inflammatory antidiabetic 4-nitroimidazole diclofenac sodium acarbose pharmacological screening

Validated Application Scenarios for 1-Benzyl-2-methyl-4-nitro-1H-imidazole (CAS 13230-06-3) Based on Quantitative Evidence


Antiparasitic Drug Discovery: 4-Nitroimidazole-Based Benznidazole Bioisostere Design

Research groups developing next-generation antiparasitic agents targeting Trichomonas vaginalis, Giardia intestinalis, or Entamoeba histolytica can utilize 1-benzyl-2-methyl-4-nitro-1H-imidazole as a core scaffold for synthesizing acetamide and sulfonamide derivatives. The Hernández-Núñez et al. (2009) study demonstrated that an N-benzyl-acetamide derivative built on this scaffold achieved 2× the potency of benznidazole against T. vaginalis and G. intestinalis while maintaining a non-cytotoxic profile against mammalian MDCK cells [1]. The dual NTR1/NTR2 bioactivation mechanism of 4-nitroimidazoles further supports exploration against nitroreductase-dependent parasites including Leishmania spp. [2].

Antitubercular Lead Generation: Aerobic-Active 4-Nitroimidazole Scaffold Elaboration

The validated aerobic activity of the 4-nitroimidazole pharmacophore against Mycobacterium tuberculosis—confirmed by the FDA-approved drugs pretomanid and delamanid—positions 1-benzyl-2-methyl-4-nitro-1H-imidazole as a synthetic entry point for novel antitubercular SAR. The Kim et al. (2009) study established that 4-nitroimidazoles are active against both aerobic and anaerobic Mtb, whereas 5-nitroimidazoles like metronidazole lack aerobic activity [3]. The C5 position of 1-benzyl-2-methyl-4-nitro-1H-imidazole is amenable to bromination and subsequent functionalization, enabling systematic exploration of the lipophilic tail and bicyclic oxazine features identified as key aerobic activity determinants [3].

Click-Chemistry-Based Anticancer Hybrid Design: Piperazinyl-Triazole Conjugates

For medicinal chemistry programs employing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), 1-benzyl-2-methyl-4-nitro-1H-imidazole serves as a starting material for generating 1,4-disubstituted-1,2,3-triazole hybrids via a two-step sequence: (1) C5-bromination followed by piperazine substitution, then (2) propargylation and click reaction with diverse azides. The Saber et al. (2023) study demonstrated that this diversification pathway yields compounds with IC₅₀ values as low as 2.00 µM against MCF-7 breast cancer cells, with favorable ADMET predictions and defined ligand-protein interactions at the hERα binding site [4]. The crystallographically confirmed structure of the key intermediate 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine provides structural validation for this synthetic route [5].

Protic Ionic Liquid and Imidazolium Salt Synthesis: Tunable Organic Anion Platforms

1-Benzyl-2-methyl-4-nitro-1H-imidazole can be directly converted into protic imidazolium-based molten salts and ionic liquids in 95–99% yields by simple protonation with organic acids (e.g., 3,5-diaminobenzoic acid, 3,5-dinitrobenzoic acid, ferulic acid, 5-nitrophthalic acid) at room temperature [6]. These imidazolium salts retain the 4-nitroimidazole pharmacophore while gaining tunable physicochemical properties (conductivity, pKa). The parent imidazole 3a and its imidazolium salts demonstrated anti-inflammatory and antidiabetic activities comparable to diclofenac sodium and acarbose, respectively [7], making them relevant for both materials science and dual-action pharmaceutical applications.

Quote Request

Request a Quote for 1-benzyl-2-methyl-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.